

Monomethyl Succinate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Monomethyl succinate

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This in-depth technical guide provides a comprehensive overview of Monomethyl succinate, a versatile chemical compound with significant applications in biochemical research and as a synthetic intermediate. This document details its chemical identity, physicochemical properties, and key experimental applications, including detailed protocols and a relevant signaling pathway.

Chemical Identity and Synonyms

Monomethyl succinate is a mono-ester of succinic acid. It is also known by a variety of synonyms, which are crucial for comprehensive literature searches and material sourcing.

Synonyms for Monomethyl Succinate:

- Succinic acid monomethyl ester[1][2][3][4][5][6][7]
- Methyl hydrogen succinate[1][4][7]
- 4-Methoxy-4-oxobutanoic acid[1][4][6]
- Monomethyl butanedioate[7]
- 3-Carbomethoxypropanoic acid[4][6]

- Succinic acid, monomethyl ester[4]
- Butanedioic acid, monomethyl ester[1][4][7]
- Methyl succinate[4]
- 3H-methylsuccinate[4]
- DL-methylsuccinate[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Monomethyl succinate is essential for its application in experimental settings. The following table summarizes key quantitative data.

Property	Value	Reference
CAS Number	3878-55-5	[1][2][3][4][5][7]
Molecular Formula	C5H8O4	[1][2][3][4]
Molecular Weight	132.11 g/mol	[2][3][4]
Appearance	White to off-white crystals or crystalline powder	[1]
Melting Point	54-57 °C	[1][5]
Boiling Point	151 °C at 20 mm Hg	[1][5]
Water Solubility	Slightly soluble	[1][5]
Purity	>98.0% (GC)	[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of Monomethyl succinate and its application in studying insulin secretion and identifying protein targets.

Synthesis of Monomethyl Succinate

This protocol describes a common laboratory-scale synthesis of Monomethyl succinate from succinic anhydride and methanol.

Materials:

- Succinic anhydride
- Anhydrous methanol
- Reaction flask with a reflux condenser and stirrer
- Heating mantle
- Rotary evaporator
- Crystallization dish
- Vacuum drying oven

Procedure:

- In a reaction flask equipped with a stirrer and a reflux condenser, combine 400 g (4.0 mol) of succinic anhydride and 200 mL of anhydrous methanol.
- Heat the mixture and reflux for approximately 35 minutes, or until the reaction mixture becomes homogeneous.
- Continue to reflux for an additional 30 minutes to ensure the reaction goes to completion.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- While still hot, pour the resulting residue into a large crystallization dish and allow it to cool and solidify.
- Dry the solid product under vacuum until a constant weight is achieved. This procedure typically yields 502-507 g of Monomethyl succinate (95% yield)[2].

Monomethyl Succinate-Induced Insulin Secretion from Pancreatic Islets

This protocol is based on studies investigating the secretagogue effect of Monomethyl succinate on pancreatic β -cells.

Materials:

- Collagenase-isolated rat pancreatic islets
- Perifusion system
- Krebs-Ringer bicarbonate buffer (KRB) supplemented with appropriate concentrations of glucose
- Monomethyl succinate (MMSucc) stock solution
- Calcium channel blocker (e.g., nitrendipine)
- Protein kinase C inhibitor (e.g., staurosporine)
- Radioimmunoassay (RIA) kit for insulin measurement

Procedure:

- **Islet Preparation:** Isolate pancreatic islets from rats using a standard collagenase digestion method.
- **Perifusion:** Place freshly isolated islets into perifusion chambers and perfuse with KRB buffer containing a basal glucose concentration (e.g., 2.75 mM).
- **Stimulation:** After a stabilization period, switch the perifusion medium to one containing the desired concentration of Monomethyl succinate (e.g., 20 mM) in the presence of basal glucose.
- **Fraction Collection:** Collect perifusate fractions at regular intervals (e.g., every 1-2 minutes) to measure the dynamics of insulin secretion.

- **Inhibitor Studies:** To investigate the signaling pathway, pre-incubate the islets with specific inhibitors such as the calcium channel blocker nitrendipine (5 μ M) or the protein kinase C inhibitor staurosporine (20 nM) before and during stimulation with Monomethyl succinate[8].
- **Insulin Measurement:** Quantify the insulin concentration in the collected fractions using a radioimmunoassay (RIA) kit.
- **Data Analysis:** Plot insulin secretion rates over time to observe the biphasic pattern of release and compare the effects of inhibitors on the secretory response.

Identification of Protein Targets of Monomethyl Succinate (Generalized Proteomics Workflow)

This generalized protocol outlines a chemical proteomics approach to identify the protein targets of Monomethyl succinate. This method is adapted from established workflows for small molecule target identification and would require the synthesis of a tagged version of Monomethyl succinate.

Materials:

- Tagged Monomethyl succinate (e.g., biotinylated or with a clickable alkyne group)
- Cell lysate from a relevant cell line or tissue
- Affinity resin (e.g., streptavidin beads for a biotin tag)
- Wash buffers
- Elution buffer
- SDS-PAGE gels
- In-gel digestion reagents (e.g., trypsin)
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

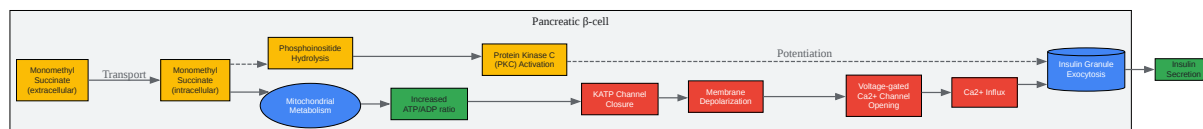
Procedure:

- **Probe Synthesis:** Synthesize a chemical probe by attaching a tag (e.g., biotin) to Monomethyl succinate via a linker. The linker should be attached at a position that is unlikely to interfere with its biological activity.
- **Cell Lysis and Incubation:** Prepare a protein lysate from cells of interest. Incubate the lysate with the tagged Monomethyl succinate probe to allow for binding to its protein targets.
- **Affinity Purification:** Add an affinity resin (e.g., streptavidin-coated beads) to the lysate to capture the probe-protein complexes.
- **Washing:** Wash the beads extensively to remove non-specifically bound proteins.
- **Elution:** Elute the bound proteins from the beads. This can be achieved by boiling in SDS-PAGE sample buffer or by competitive elution with an excess of untagged Monomethyl succinate.
- **Protein Separation and Digestion:** Separate the eluted proteins by SDS-PAGE. Excise the protein bands and perform in-gel digestion with trypsin to generate peptides.
- **LC-MS/MS Analysis:** Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins.
- **Data Analysis:** Use proteomics software to search the MS/MS data against a protein database to identify the proteins that were pulled down by the Monomethyl succinate probe.

Signaling Pathway

Monomethyl Succinate-Induced Insulin Secretion

Monomethyl succinate stimulates insulin secretion in pancreatic β -cells through a mechanism that involves its metabolism and the subsequent activation of intracellular signaling pathways. The following diagram illustrates the proposed signaling cascade.



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Caption: Signaling pathway of Monomethyl succinate-induced insulin secretion.

This technical guide provides a foundational resource for researchers working with Monomethyl succinate. The detailed information on its properties, synthesis, and experimental applications is intended to facilitate further investigation into the diverse roles of this compound in biological systems and its potential for drug development.

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